molecular formula C22H18O4 B123979 (3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol CAS No. 151910-74-6

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol

Cat. No.: B123979
CAS No.: 151910-74-6
M. Wt: 346.4 g/mol
InChI Key: FCBQLOHCJAICDK-CMOCDZPBSA-N
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Description

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is a compound made up of five fused benzene rings and is known for its stability and genotoxic properties. This compound is commonly found as a pollutant in smoke and oils and has significant implications in environmental and health sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol involves the cyclization of appropriate precursors under controlled conditions. One of the earliest methods for synthesizing this compound was reported in 1918 by Weitzenbock and Klingler . The reaction typically involves the use of high temperatures and specific catalysts to facilitate the formation of the polycyclic structure.

Industrial Production Methods

Industrial production of this compound is often associated with processes that involve the incomplete combustion of organic matter or fuel. Examples include emissions from coke oven operations in the coal and steel industry, coal tar distillation, and engine exhaust . These methods result in the compound being produced as a byproduct, which can then be isolated and purified for further use.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the compound, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used to reduce the compound, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (e.g., chlorine, bromine) and nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds that retain the polycyclic aromatic structure.

Scientific Research Applications

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.

    Biology: The compound’s genotoxic properties make it a valuable tool for studying DNA interactions and mutations.

    Medicine: Research into the compound’s carcinogenic properties helps in understanding cancer mechanisms and developing potential treatments.

    Industry: It is used in the development of materials and processes that require stable polycyclic aromatic compounds.

Mechanism of Action

The mechanism by which (3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol exerts its effects involves intercalation into DNA, leading to mutations and genotoxicity . The compound interacts with molecular targets such as DNA and various enzymes involved in metabolic pathways, resulting in the formation of DNA adducts and subsequent mutations.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(a,j)anthracene: Another polycyclic aromatic hydrocarbon with similar structure and properties.

    Benzo(a)pyrene: A well-known PAH with significant genotoxic and carcinogenic properties.

    Chrysene: A four-ring PAH with similar environmental and health implications.

Uniqueness

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol is unique due to its specific structure and the resulting stability and genotoxicity. Its ability to intercalate into DNA and cause mutations makes it a valuable compound for research in genotoxicity and carcinogenesis.

Properties

CAS No.

151910-74-6

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol

InChI

InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI Key

FCBQLOHCJAICDK-CMOCDZPBSA-N

Isomeric SMILES

C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O

SMILES

C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O

Canonical SMILES

C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O

151910-74-6

Synonyms

trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene

Origin of Product

United States

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